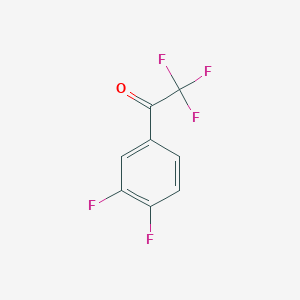

2,2,2,3',4'-Pentafluoroacetophenone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKSIOBQIQXAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394817 | |

| Record name | 2,2,2,3',4'-Pentafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-28-3 | |

| Record name | 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2,3',4'-Pentafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2,3',4'-Pentafluoroacetophenone (CAS 302912-28-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2,3',4'-Pentafluoroacetophenone, with CAS number 302912-28-3, is a fluorinated aromatic ketone that serves as a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of five fluorine atoms significantly influences its chemical properties, enhancing its reactivity and bestowing desirable characteristics upon its derivatives. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and insights into its applications in drug development, including its role as a bioisosteric replacement for the benzophenone core.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 302912-28-3 | [1][2] |

| Molecular Formula | C₈H₃F₅O | [1] |

| Molecular Weight | 210.10 g/mol | [1] |

| IUPAC Name | 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone | [3] |

| Boiling Point | 150 °C (lit.) | [1] |

| Density | 1.464 g/mL at 25 °C (lit.) | [1] |

| Purity | ≥95% | [2] |

| MDL Number | MFCD01319992 | [1] |

| InChI Key | WEKSIOBQIQXAEE-UHFFFAOYSA-N | [2] |

| SMILES | Fc1ccc(cc1F)C(=O)C(F)(F)F | [2] |

| Hazards | Flammable liquid and vapor | [3] |

| Storage | 2-8°C, sealed, dry | [1] |

Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction introduces the trifluoroacetyl group onto the aromatic ring.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation and the synthesis of structurally related fluorinated ketones.

Materials:

-

1,2-Difluorobenzene

-

Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride (1.0 equivalent) to the stirred suspension.

-

Addition of Aromatic Substrate: After the formation of the acylium ion complex, add 1,2-difluorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance various properties of drug candidates.[4] this compound serves as a valuable building block for the synthesis of such fluorinated compounds.

Role as a Key Intermediate

The reactive carbonyl group and the electron-withdrawing nature of the fluorine atoms make this compound a versatile intermediate for a range of chemical transformations.[1] It readily undergoes nucleophilic addition and condensation reactions, which are fundamental in the construction of more complex molecular architectures.[1] This reactivity is crucial for preparing chiral building blocks essential for the development of stereospecific drugs.[1]

Bioisosterism and Drug Design

A key application of fluorinated compounds in drug design is the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound. The aryl difluoromethyl bicyclopentane (ADB) scaffold, for example, has been investigated as a bioisostere for the benzophenone core, a common motif in many bioactive molecules. While not a direct application of this compound, the underlying principle of using fluorinated building blocks to create novel bioisosteres is highly relevant. This approach aims to enhance properties such as metabolic stability and membrane permeability.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive ketone functionality and a polyfluorinated aromatic ring makes it an attractive starting material for the synthesis of novel compounds with enhanced biological and physical properties. For researchers and drug development professionals, this compound represents a valuable tool for accessing new chemical space and developing next-generation therapeutics and advanced materials. Further exploration of its reactivity and applications is likely to uncover new and innovative uses for this versatile fluorinated building block.

References

- 1. 2 2 2 3' 4'-PENTAFLUOROACETOPHENONE [myskinrecipes.com]

- 2. 2,2,2,3′,4′-Pentafluoroacetophenone (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | C8H3F5O | CID 3664840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

An In-depth Technical Guide on the Physical Properties of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the difluorophenyl and trifluoroacetyl moieties, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and potential biological signaling pathways it may influence.

Core Physical Properties

| Physical Property | Value | Source |

| Molecular Formula | C₈H₃F₅O | PubChem |

| Molecular Weight | 210.10 g/mol | PubChem |

| CAS Number | 302912-28-3 | PubChem |

| XLogP3 | 3.1 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: The values presented above are computationally derived and should be considered as estimates. Experimental verification is recommended for applications requiring high precision.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone is not explicitly published, a general and adaptable synthetic route can be inferred from the preparation of structurally similar compounds, such as 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. The following protocol outlines a plausible method for its synthesis.

Synthesis of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone

This synthesis can be conceptualized as a Grignard reaction between a suitable difluorophenyl magnesium halide and a trifluoroacetylating agent.

Materials:

-

1-Bromo-3,4-difluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 1-bromo-3,4-difluorobenzene in anhydrous THF is then added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Trifluoroacetylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of ethyl trifluoroacetate in anhydrous THF is then added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of cold 1 M HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone.

Logical Workflow for Synthesis:

Caption: A logical workflow for the synthesis of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively elucidated for 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone, its structural motifs are present in molecules with known biological activities. Fluorinated organic compounds, particularly those with a ketone functionality, are known to act as enzyme inhibitors or modulators of cellular signaling.

Based on the activities of similar compounds, a plausible mechanism of action for this molecule could involve the inhibition of key enzymes in metabolic or inflammatory pathways. For instance, many small molecule inhibitors target kinases, proteases, or other enzymes through interactions with their active sites. The electrophilic nature of the carbonyl carbon in the trifluoroethanone moiety could facilitate covalent or non-covalent interactions with nucleophilic residues in an enzyme's active site.

Hypothetical Enzyme Inhibition Pathway:

Caption: A diagram illustrating a hypothetical enzyme inhibition mechanism.

This guide serves as a foundational resource for researchers working with 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone. Further experimental investigation is crucial to validate the computed physical properties and to elucidate the precise biological functions and mechanisms of action of this promising compound.

An In-Depth Technical Guide on the Molecular Structure of 2,2,2,3',4'-Pentafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2,3',4'-Pentafluoroacetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the molecular structure, synthesis, and known properties of this compound, offering valuable insights for its application in research and drug discovery.

Molecular Structure and Identification

This compound, with the IUPAC name 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone, possesses a molecular formula of C₈H₃F₅O.[1] Its structure features a trifluoroacetyl group attached to a 3,4-difluorophenyl ring. This specific arrangement of fluorine atoms imparts unique electronic properties to the molecule.

| Identifier | Value |

| IUPAC Name | 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone[1] |

| CAS Number | 302912-28-3[1] |

| Molecular Formula | C₈H₃F₅O[1] |

| Molecular Weight | 210.10 g/mol [1] |

| SMILES String | C1=CC(=C(C=C1C(=O)C(F)(F)F)F)F |

| InChI Key | WEKSIOBQIQXAEE-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Boiling Point | 150 °C (lit.) |

| Density | 1.464 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.4375 (lit.) |

Synthesis Protocols

Logical Workflow for a Potential Synthesis

Caption: Potential synthetic routes to this compound.

Experimental Details (Hypothetical based on related syntheses):

Method 1: Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of 1,2-difluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid catalyst such as aluminum chloride is added portion-wise at a low temperature (e.g., 0 °C).

-

Acylation: Trifluoroacetic anhydride or trifluoroacetyl chloride is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Method 2: Grignard Reaction

-

Grignard Reagent Preparation: A Grignard reagent is prepared by reacting 3,4-difluorobromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.

-

Acylation: The freshly prepared Grignard reagent is then added slowly to a solution of an acylating agent such as trifluoroacetic anhydride or ethyl trifluoroacetate at a low temperature.

-

Reaction and Workup: The reaction mixture is stirred for a period and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.

-

Purification: The combined organic layers are dried and concentrated, and the resulting crude product is purified by distillation or chromatography.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its unambiguous identification and characterization. While the provided search results predominantly contain data for the isomer 2',3',4',5',6'-pentafluoroacetophenone, the expected spectral characteristics for the target molecule can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (around 7.0-8.0 ppm) corresponding to the three protons on the difluorophenyl ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The signals for the carbons bonded to fluorine will appear as doublets or triplets due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool. It is expected to show two distinct signals for the fluorine atoms on the aromatic ring and a single signal for the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1700-1730 cm⁻¹. Additional bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 210, corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the trifluoromethyl group and other characteristic fragments.

Potential Applications in Drug Development and Research

Fluorinated acetophenones are valuable building blocks in the synthesis of more complex pharmaceutical agents. The presence of the trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation. The difluorophenyl moiety can also influence receptor binding and pharmacokinetic properties.

While specific biological activities or signaling pathway modulation by this compound are not detailed in the provided search results, related fluorinated acetophenone derivatives have been investigated for their potential as enzyme inhibitors. For instance, some acetophenone derivatives have shown inhibitory effects against enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase. This suggests that this compound could be a candidate for screening against various enzymatic targets.

Logical Relationship for Potential Biological Investigation

Caption: A logical workflow for investigating the biological activity of the compound.

Conclusion

This compound is a fluorinated ketone with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can likely be achieved through established methods such as Friedel-Crafts acylation or Grignard reactions. While specific biological data for this compound is currently limited, the known activities of related fluorinated acetophenones suggest that it warrants further investigation as a potential modulator of enzymatic activity and cellular signaling pathways. This technical guide provides a foundational understanding of its molecular structure and properties to aid researchers in its synthesis, characterization, and exploration of its potential applications.

References

Synthesis of 2,2,2,3',4'-Pentafluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic routes for the preparation of 2,2,2,3',4'-pentafluoroacetophenone, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1][2] The document provides detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways to facilitate its application in a research and development setting.

Compound Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₅O | [1][3] |

| Molecular Weight | 210.10 g/mol | [1][3] |

| Boiling Point | 150 °C (lit.) | [1][3] |

| Density | 1.464 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.4375 (lit.) | [3] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Synthetic Routes

Two plausible and effective synthetic routes for the preparation of this compound are outlined: Friedel-Crafts acylation and a Grignard reagent-based synthesis.

Route 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene

This route involves the direct trifluoroacetylation of 1,2-difluorobenzene using trifluoroacetic anhydride as the acylating agent, catalyzed by a strong Lewis acid. This method is a common and effective way to form aryl ketones.[4]

Reaction Scheme

Caption: Friedel-Crafts acylation of 1,2-difluorobenzene.

Experimental Protocol

The following protocol is a general procedure adapted from known Friedel-Crafts acylation reactions of aromatic compounds.[5][6]

Materials:

-

1,2-Difluorobenzene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.0 to 1.2 equivalents) dropwise from the dropping funnel to the stirred suspension.

-

Addition of Aromatic Substrate: After the addition of TFAA is complete, add 1,2-difluorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.[7]

Quantitative Data (Estimated)

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity | >95% |

Note: Specific yield and purity may vary depending on the exact reaction conditions and purification method.

Route 2: Grignard Reagent Synthesis

This alternative route utilizes a Grignard reagent, 3,4-difluorophenylmagnesium bromide, which is then reacted with a trifluoroacetylating agent. This method is particularly useful when the aromatic ring is sensitive to the harsh conditions of Friedel-Crafts acylation.[8][9]

Reaction Scheme

Caption: Grignard-based synthesis of the target ketone.

Experimental Protocol

The following protocol is based on general procedures for the preparation of Grignard reagents and their subsequent reaction with acylating agents.[10][11][12]

Part A: Preparation of 3,4-Difluorophenylmagnesium Bromide

Materials:

-

3,4-Difluorobromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Reaction Setup: Flame-dry all glassware, including a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere.

-

Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small amount of a solution of 3,4-difluorobromobenzene (1.0 equivalent) in anhydrous THF from the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[11]

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining solution of 3,4-difluorobromobenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

Part B: Reaction with Trifluoroacetic Anhydride

Materials:

-

3,4-Difluorophenylmagnesium bromide solution (from Part A)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of trifluoroacetic anhydride (1.0 to 1.1 equivalents) in anhydrous THF.

-

Addition of Grignard Reagent: Cool this solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared 3,4-difluorophenylmagnesium bromide solution via a cannula or syringe.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.[7]

Quantitative Data (Estimated)

| Parameter | Value |

| Typical Yield | 65-80% |

| Purity | >97% |

Note: The yield is highly dependent on the successful formation and handling of the air- and moisture-sensitive Grignard reagent.[13]

Workflow Diagram

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for synthesis and purification.

References

- 1. 2 2 2 3' 4'-PENTAFLUOROACETOPHENONE [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 8. adichemistry.com [adichemistry.com]

- 9. rroij.com [rroij.com]

- 10. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3,4,5,6-Pentafluorobenzyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Initial Note: The chemical formula provided in the topic, C8H3F5O, appears to contain a typographical error. Extensive chemical database searches indicate that the most pertinent and well-documented compound closely matching this formula is 2,3,4,5,6-Pentafluorobenzyl alcohol , which has the chemical formula C7H3F5O . This guide will focus on the properties and applications of this compound.

Introduction

2,3,4,5,6-Pentafluorobenzyl alcohol is a fluorinated organic compound that has garnered significant interest in various scientific and industrial sectors. Its unique electronic properties, stemming from the presence of five fluorine atoms on the benzene ring, make it a valuable building block in organic synthesis and a useful tool in biochemical studies. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and biological interactions of 2,3,4,5,6-Pentafluorobenzyl alcohol.

Physicochemical Properties

The key physicochemical properties of 2,3,4,5,6-Pentafluorobenzyl alcohol are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C7H3F5O | [1][2] |

| Molecular Weight | 198.09 g/mol | [1] |

| CAS Number | 440-60-8 | [1] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 37-38 °C | [3] |

| Boiling Point | 181 °C at 760 mmHg | [1] |

| Density | ~1.6 g/cm³ | [3] |

| Flash Point | 87.8 °C | [3] |

| Refractive Index | 1.439 | [3] |

| Vapor Pressure | 0.6 mmHg at 25°C | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,3,4,5,6-Pentafluorobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the methylene protons (CH2) and a singlet for the hydroxyl proton (OH). The chemical shifts are influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbons in the pentafluorophenyl ring and the methylene carbon.

Note: Specific chemical shifts can be found in various chemical databases and literature.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3,4,5,6-Pentafluorobenzyl alcohol displays characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the methylene group.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹, which are characteristic of the C-F bonds on the aromatic ring.

-

Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry of 2,3,4,5,6-Pentafluorobenzyl alcohol will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl group and fragmentation of the pentafluorophenyl ring.

Experimental Protocols

Synthesis of 2,3,4,5,6-Pentafluorobenzyl Alcohol

A common method for the synthesis of 2,3,4,5,6-Pentafluorobenzyl alcohol involves the reduction of a corresponding benzoic acid or its derivative. The following protocol is adapted from a patented method.[4]

Reaction Scheme:

Materials:

-

2,3,4,5,6-Pentafluorobenzonitrile

-

Raney-Nickel catalyst

-

Methanol

-

Sulfuric acid

-

Sodium nitrite

-

Water

-

Autoclave

-

Standard laboratory glassware

Procedure:

-

Hydrogenation: a. In a 250 mL autoclave, combine 20.0 g of 2,3,4,5,6-pentafluorobenzonitrile, 0.8 g of Raney-Nickel catalyst, 80 mL of methanol, and 11.7 g of sulfuric acid.[4] b. Purge the autoclave with nitrogen gas three times. c. Pressurize the autoclave with hydrogen gas to 15 atm. d. Heat the mixture to 55 °C and maintain the reaction for 13 hours with stirring.[4] e. Monitor the reaction for the disappearance of the starting material. f. After the reaction is complete, cool the autoclave, filter out the catalyst, and remove the solvent under reduced pressure to obtain 2,3,4,5,6-pentafluorobenzylamine sulfate.[4]

-

Diazotization and Hydrolysis: a. Prepare a solution of the 2,3,4,5,6-pentafluorobenzylamine sulfate in an acidic aqueous solution. b. Cool the solution and slowly add a solution of sodium nitrite. The temperature for the diazotization reaction is typically maintained between 50-65 °C for 2-5 hours.[4] c. After the formation of the diazonium salt, heat the reaction mixture to 85-95 °C for 5-8 hours to facilitate hydrolysis.[4] d. Upon completion, cool the reaction mixture and separate the product. e. The crude product can be purified by distillation or recrystallization.

Biological Interactions and Role in Drug Development

While 2,3,4,5,6-Pentafluorobenzyl alcohol is not a therapeutic agent itself, its structural motif and properties are relevant to drug development and biochemical research.

Enzyme Inhibition: A Case Study with Horse Liver Alcohol Dehydrogenase (HLADH)

2,3,4,5,6-Pentafluorobenzyl alcohol is known to be an unreactive inhibitor of horse liver alcohol dehydrogenase (HLADH).[5][6] The electron-withdrawing nature of the five fluorine atoms deactivates the alcohol for oxidation by the enzyme.[5] X-ray crystallography studies have revealed that it binds to the active site of HLADH in a "productive" mode, where the pro-R hydrogen of the methylene group is oriented towards the C4N of the NAD+ cofactor, mimicking a substrate poised for reaction.[5][7] This makes it an excellent tool for studying the enzyme's active site and the mechanism of alcohol oxidation.

The interaction can be visualized as a competitive inhibition model where the inhibitor binds to the active site, preventing the binding of the natural substrate.

Role as a Derivatizing Agent

The pentafluorobenzyl group is widely used as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). While 2,3,4,5,6-pentafluorobenzyl alcohol itself is not the derivatizing agent, its related compound, pentafluorobenzyl bromide (PBB-Br), is commonly used. This highlights the utility of the pentafluorobenzyl moiety in enhancing the analytical detection of various compounds, including fatty acids, steroids, and amines.

The workflow for such a derivatization process is outlined below.

References

- 1. 2,3,4,5,6-Pentafluorobenzyl Alcohol | C7H3F5O | CID 9923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Structures of horse liver alcohol dehydrogenase complexed with NAD+ and substituted benzyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inversion of substrate stereoselectivity of horse liver alcohol dehydrogenase by substitutions of Ser-48 and Phe-93 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternative binding modes in abortive NADH-alcohol complexes of horse liver alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone (2,2,2,3',4'-Pentafluoroacetophenone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone, a polyfluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document consolidates the available data on the chemical properties, synthesis, and potential biological applications of this compound, aiming to serve as a valuable resource for professionals in research and drug development.

Nomenclature and Chemical Properties

The formal IUPAC name for the compound commonly referred to as 2,2,2,3',4'-Pentafluoroacetophenone is 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone .

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 302912-28-3 | N/A |

| Molecular Formula | C₈H₃F₅O | N/A |

| Molecular Weight | 210.10 g/mol | N/A |

| Appearance | Not specified; likely a liquid or low-melting solid | N/A |

| Boiling Point | ~150 °C (literature for related isomers) | N/A |

| Density | ~1.464 g/mL at 25 °C (literature for related isomers) | N/A |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 2.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 210.01040553 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone is not extensively documented in publicly available literature, a common and effective method for its preparation is the Friedel-Crafts acylation of 1,2-difluorobenzene.

Representative Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general representation based on established Friedel-Crafts acylation procedures for similar aromatic compounds.[2]

Objective: To synthesize 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone via Friedel-Crafts acylation of 1,2-difluorobenzene with trifluoroacetic anhydride.

Materials:

-

1,2-Difluorobenzene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Formation of Acylium Ion: The mixture is cooled in an ice bath (0 °C). Trifluoroacetic anhydride (1.0 equivalent) is added dropwise via the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane. The mixture is stirred for an additional 15-30 minutes at 0 °C to allow for the formation of the trifluoroacetylium ion electrophile.

-

Acylation Reaction: A solution of 1,2-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

Purification: The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone.

Logical Workflow for Friedel-Crafts Acylation

Caption: Workflow of the Friedel-Crafts acylation for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and interactions with signaling pathways of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone are not widely reported. However, the broader class of polyfluorinated ketones, particularly trifluoromethyl ketones, has been extensively investigated, revealing significant potential in drug discovery.[3]

Enzyme Inhibition: A Potential Mechanism of Action

Trifluoromethyl ketones are well-established as potent inhibitors of various hydrolytic enzymes, most notably serine proteases and esterases like acetylcholinesterase (AChE).[4][5] The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

In the context of acetylcholinesterase, the catalytic serine residue in the active site attacks the carbonyl carbon of the trifluoromethyl ketone. This results in the formation of a stable, covalent hemiketal adduct, which mimics the transition state of acetylcholine hydrolysis.[4] This stable intermediate effectively inactivates the enzyme. Given its structure, 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone is a candidate for investigation as an inhibitor of such enzymes.

Proposed Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Proposed mechanism of acetylcholinesterase inhibition by a trifluoromethyl ketone.

Applications in Drug Development

The incorporation of a difluorophenyl ring and a trifluoromethyl ketone moiety suggests several potential applications in drug development:

-

Neurodegenerative Diseases: As a potential acetylcholinesterase inhibitor, this compound could be a lead structure for the development of therapeutics for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

-

Anti-inflammatory Agents: Some fluorinated compounds have shown activity against inflammatory targets.

-

Antiparasitic and Antimicrobial Agents: The unique electronic properties of polyfluorinated compounds can be exploited to design novel agents against infectious diseases.

It is important to emphasize that these are potential applications based on the activity of structurally related compounds, and further research is required to validate these hypotheses for 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone.

1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated acetophenone derivative with significant potential for applications in medicinal chemistry. This guide has provided a summary of its chemical properties, a representative synthetic protocol, and an overview of its potential biological activities based on the well-established pharmacology of the trifluoromethyl ketone class of compounds. Further experimental investigation into the synthesis, biological activity, and safety profile of this compound is warranted to fully explore its therapeutic potential.

References

- 1. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | C8H3F5O | CID 24726837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TMTFA - Wikipedia [en.wikipedia.org]

- 5. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,2,2,3',4'-Pentafluoroacetophenone and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,2,2,3',4'-Pentafluoroacetophenone, a key fluorinated building block in modern medicinal chemistry and agrochemical research. This document details its chemical synonyms, physical and chemical properties, a plausible synthetic pathway, and its significance in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is a fluorinated aromatic ketone. For clarity and comprehensive literature searching, a list of its synonyms and identifiers is provided below.

| Identifier Type | Value |

| Systematic Name | 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone |

| Common Synonyms | This compound; 3',4'-Difluoro-2,2,2-trifluoroacetophenone |

| CAS Number | 302912-28-3 |

| Molecular Formula | C₈H₃F₅O |

| Molecular Weight | 210.10 g/mol |

| MDL Number | MFCD01319992 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions and for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Boiling Point | 150 °C (lit.) | [1] |

| Density | 1.464 g/mL at 25 °C (lit.) | [1] |

| Storage Temperature | 2-8°C, sealed, dry | [1] |

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

Experimental Protocol (General Procedure):

A general procedure for Friedel-Crafts acylation that can be adapted for the synthesis of this compound is as follows:

-

Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) and an inert solvent such as dichloromethane.

-

Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add trifluoroacetyl chloride or trifluoroacetic anhydride dissolved in the same solvent from the dropping funnel. The reaction is exothermic and should be controlled to prevent excessive boiling.

-

Addition of Aromatic Substrate: After the addition of the acylating agent, slowly add 1,2-difluorobenzene to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of fluorinated organic molecules for the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethyl (CF₃) group is particularly significant in medicinal chemistry.

The electron-withdrawing nature of the CF₃ group can enhance the reactivity of the adjacent carbonyl group towards nucleophilic addition and condensation reactions. This makes it a valuable precursor for creating chiral building blocks for drug development.[1] Furthermore, the incorporation of fluorine atoms into drug candidates can significantly improve their metabolic stability and bioavailability.[2]

Trifluoromethyl ketones, in general, are recognized as valuable synthetic targets and building blocks for creating fluorinated pharmaceuticals.[3] They can act as mimics of the tetrahedral transition-state intermediate of enzymatic hydrolysis of esters and amides, making them effective enzyme inhibitors.[4] For instance, fluorinated ketones have been investigated as potent reversible inhibitors of the SARS 3C-like proteinase.[5] While no specific signaling pathways involving this compound have been explicitly detailed in the reviewed literature, its role as a precursor to enzyme inhibitors suggests its potential involvement in modulating various biological pathways.

The workflow for utilizing this intermediate in drug discovery can be conceptualized as follows:

In the agrochemical sector, this compound is used in the synthesis of novel pesticides with potentially improved efficacy and environmental profiles.[1]

Conclusion

This compound is a valuable and versatile fluorinated intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the multiple fluorine substituents, make it an attractive starting material for the synthesis of complex, biologically active molecules. Further research into the derivatization of this compound is likely to yield novel therapeutic agents and agrochemicals with enhanced properties.

References

- 1. nbinno.com [nbinno.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2,3',4'-Pentafluoroacetophenone

This guide provides a comprehensive overview of the boiling point and related physicochemical properties of 2,2,2,3',4'-Pentafluoroacetophenone, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its utility in drug development is attributed to its reactive carbonyl group and the fluorine substitution pattern, which can enhance the metabolic stability and bioavailability of active compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Boiling Point | 150 °C (lit.)[1][2] |

| Density | 1.464 g/mL at 25 °C (lit.)[1][2] |

| Molecular Formula | C₈H₃F₅O[1][2] |

| Molecular Weight | 210.10 g/mol [1] |

| Refractive Index | n20/D 1.4375 (lit.)[2] |

| Flash Point | 125 °F[2] |

Experimental Protocol for Boiling Point Determination

The boiling point of an organic compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] A common and effective method for determining the boiling point of a liquid is the capillary method, which is suitable for small sample volumes.[3][4]

Materials and Equipment:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block, Thiele tube, or oil bath)

-

This compound sample

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the fusion tube.

-

Capillary Insertion: Insert a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid sample.[3][4]

-

Apparatus Assembly:

-

Secure the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath (oil or water) or insert it into an aluminum block.[3][4] The liquid in the fusion tube should be below the level of the heating medium.

-

-

Heating: Begin to heat the apparatus slowly and uniformly.[3]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[3] Note this temperature.

-

Confirmation: To confirm the boiling point, stop heating and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is also the boiling point.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Ensure the heating process is gradual to avoid bumping of the liquid and to obtain an accurate reading.

-

Handle the thermometer and capillary tubes with care as they are fragile.[5]

-

Perform the experiment in a well-ventilated fume hood.

Visualizations

The following diagram illustrates the experimental workflow for the determination of the boiling point of this compound using the capillary method.

Signaling Pathways and Applications in Drug Development

While specific signaling pathways directly modulated by this compound are not extensively detailed in the provided search results, its role as a precursor in the synthesis of bioactive molecules is significant.[1] The introduction of fluorine atoms into drug candidates can alter their electronic properties, lipophilicity, and metabolic stability, thereby influencing their interaction with biological targets and overall pharmacokinetic profile.

For instance, fluorinated compounds are known to be involved in the modulation of various signaling pathways critical in disease, such as the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways.[6] The synthesis of novel kinase inhibitors and other targeted therapies often incorporates fluorinated moieties to enhance efficacy and drug-like properties. The use of this compound in the asymmetric synthesis of chiral alcohols, for example, highlights its importance in creating specific stereoisomers that can have differential activities on biological pathways.

The diagram below represents a simplified, high-level overview of common signaling pathways where fluorinated compounds, potentially synthesized from precursors like this compound, might exert their effects.

References

- 1. 2 2 2 3' 4'-PENTAFLUOROACETOPHENONE [myskinrecipes.com]

- 2. This compound [amp.chemicalbook.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2,2,2,3',4'-Pentafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,2,2,3',4'-Pentafluoroacetophenone (CAS No. 302912-28-3). The information is intended for qualified professionals in research and development settings who are familiar with handling chemical reagents.

Chemical Identification and Physical Properties

This compound is a fluorinated organic compound used as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its chemical structure and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 302912-28-3 | [1] |

| Molecular Formula | C₈H₃F₅O | [1] |

| Molecular Weight | 210.10 g/mol | [1] |

| Boiling Point | 150 °C (lit.) | [1] |

| Density | 1.464 g/mL at 25 °C (lit.) | [1] |

Hazard Identification and Classification

According to available safety data sheets, this compound is considered an irritant and may be harmful.[2] The toxicological properties of this compound have not been fully investigated.[2]

GHS Hazard Statements:

-

May be harmful if ingested or inhaled.[2]

-

Causes irritation to the mucous membranes and upper respiratory tract.[2]

-

Causes eye irritation.[2]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P411+235: Store at temperatures not exceeding 8°C. Keep cool.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Ensure safety showers and eyewash stations are readily available.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

-

Hand Protection: Wear chemical-resistant gloves.[2]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For spill cleanup, chemical-resistant boots and additional protective clothing may be necessary.[2]

Handling Procedures

-

Avoid breathing dust or vapor.[2]

-

Do not get in eyes, on skin, or on clothing.[2]

-

Avoid prolonged or repeated exposure.[2]

-

Keep the container tightly closed when not in use.[2]

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated place.[2]

-

Recommended storage temperature is between 2-8°C.[1]

-

Keep the container tightly sealed.[1]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures | Reference |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [2] |

| Skin Contact | Wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reuse. | [2] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [2] |

| Ingestion | If swallowed, seek immediate medical attention. | [2] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Wear appropriate PPE , including respiratory protection.

-

Contain the spill. For liquid spills, absorb with an inert material. For solid spills, scoop up the material.[2]

-

Place the contained material into an appropriate, labeled container for disposal. [2]

-

Ventilate the area and wash the spill site after the material has been removed.[2]

Fire and Explosion Hazard Data

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Cool water may be used.[2]

-

Hazardous Decomposition Products: Emits toxic fumes under fire conditions.[2]

Disposal Considerations

Dispose of waste material in accordance with federal, state, and local regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

References

A Technical Guide to 2,2,2,3',4'-Pentafluoroacetophenone for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Applications in Medicinal Chemistry

Introduction

2,2,2,3',4'-Pentafluoroacetophenone is a fluorinated aromatic ketone that serves as a versatile building block in the synthesis of complex organic molecules. Its unique electronic properties, conferred by the presence of five fluorine atoms, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating a range of chemical transformations, while the difluorophenyl moiety can improve the metabolic stability and bioavailability of parent compounds. This technical guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, synthetic methodologies, and applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability

A number of chemical suppliers offer this compound, typically with purities of 95% or higher. The following table summarizes some of the known commercial sources for this reagent. Researchers are advised to consult the suppliers' websites for the most current information on availability and pricing.

| Supplier | CAS Number | Purity | Additional Information |

| Amerigo Scientific | 302912-28-3 | 95% | Offers specific academic pricing.[1] |

| MySkinRecipes | 302912-28-3 | 95% | Provides various quantities for purchase.[2] |

| Sunway Pharm Ltd. | 302912-28-3 | 97% | - |

| BOC Sciences | 302912-28-3 | 95% | -[] |

| CP Lab Safety | 302912-28-3 | min 95% | Available in 1g quantities.[4] |

| ChemicalBook | 302912-28-3 | - | Lists several international suppliers.[5] |

| Local Pharma Guide | 302912-28-3 | 95% | -[6] |

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions and for the purification of products derived from this starting material.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₅O | [2] |

| Molecular Weight | 210.10 g/mol | [2] |

| CAS Number | 302912-28-3 | [2] |

| Boiling Point | 150 °C (lit.) | [2] |

| Density | 1.464 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.4375 (lit.) | [5] |

| Flash Point | 125 °F | [5] |

| Storage | 2-8°C, sealed, dry | [2] |

Synthesis of this compound: An Experimental Protocol

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with a trifluoroacetylating agent. The following is a representative experimental protocol based on established Friedel-Crafts acylation procedures.

Reaction: Friedel-Crafts Acylation

Materials:

-

1,2-Difluorobenzene

-

Trifluoroacetic anhydride or Trifluoroacetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add the trifluoroacetylating agent (trifluoroacetic anhydride or trifluoroacetyl chloride) dropwise to the stirred suspension of aluminum chloride. The formation of the trifluoroacylium ion is an exothermic process; maintain the temperature at 0-5 °C during the addition.

-

Acylation: After the addition is complete, add a solution of 1,2-difluorobenzene in anhydrous dichloromethane dropwise to the reaction mixture, again maintaining the temperature below 5 °C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethyl ketone moiety makes it a precursor for compounds that can act as enzyme inhibitors, while the difluorophenyl ring can enhance pharmacokinetic properties.

Enzyme Inhibition

Trifluoromethyl ketones are known to form stable hydrate or hemiketal adducts with active site residues of enzymes, particularly serine, cysteine, and threonine proteases, as well as other hydrolases. This makes them effective inhibitors. While direct studies on this compound as an enzyme inhibitor are limited, its derivatives have been investigated for this purpose.

-

Malonyl-CoA Decarboxylase (MCD) Inhibition: A series of trifluoroacetophenone derivatives have been evaluated as inhibitors of MCD, an enzyme involved in fatty acid metabolism. The trifluoroacetyl group is thought to interact with the MCD active site in its hydrated form.[7]

-

Acetylcholinesterase (AChE) Inhibition: Certain trifluoroacetophenone derivatives have shown potent inhibition of acetylcholinesterase, an enzyme critical for nerve impulse transmission.[8] This suggests a potential application in the development of therapeutics for neurodegenerative diseases like Alzheimer's.

The general mechanism of inhibition by trifluoromethyl ketones involves the nucleophilic attack of an active site residue (e.g., serine hydroxyl) on the electrophilic carbonyl carbon of the trifluoromethyl ketone. The electron-withdrawing trifluoromethyl group stabilizes the resulting tetrahedral intermediate, leading to potent inhibition.

Caption: Hypothetical mechanism of enzyme inhibition by a this compound derivative.

Antiviral Drug Synthesis

Fluorinated compounds play a significant role in the development of antiviral agents. The incorporation of fluorine can lead to enhanced binding affinity, improved metabolic stability, and better cell permeability. While specific examples of antiviral drugs directly synthesized from this compound are not prominently reported in publicly available literature, its structural motifs are relevant to this field. For instance, trifluoromethyl groups are present in several approved antiviral drugs. This compound serves as a valuable starting material for creating novel fluorinated molecules that could be screened for antiviral activity against a range of viruses.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry and drug discovery. Its unique electronic and structural features make it an attractive starting material for the synthesis of enzyme inhibitors and potential antiviral agents. The detailed information provided in this guide on its suppliers, properties, synthesis, and applications is intended to facilitate its use by researchers and professionals in the field, ultimately contributing to the development of new and effective therapeutic agents.

References

- 1. 2,2,2,3′,4′-Pentafluoroacetophenone (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. 2 2 2 3' 4'-PENTAFLUOROACETOPHENONE [myskinrecipes.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [amp.chemicalbook.com]

- 6. CAS NO. 302912-28-3 | 2 2 2 3' 4'-PENTAFLUOROACETOPHENONE 95 | C8H3F5O [localpharmaguide.com]

- 7. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of 2,2,2,3',4'-Pentafluoroacetophenone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2,2,3',4'-Pentafluoroacetophenone as a key building block in the synthesis of fluorinated pharmaceutical compounds. The presence of five fluorine atoms in its structure imparts unique chemical properties that are highly advantageous in drug design, including enhanced metabolic stability and bioavailability.[1][2] This document outlines its application in the synthesis of potential enzyme inhibitors, providing a detailed experimental protocol for a key synthetic transformation and illustrating a relevant biological pathway.

Application Note: Synthesis of Chalcone-Based Kinase Inhibitors

Introduction:

This compound is a versatile fluorinated aromatic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical industry.[1][2] Its reactive carbonyl group readily participates in nucleophilic addition and condensation reactions, making it an ideal starting material for the construction of diverse molecular scaffolds. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating reactions with various nucleophiles. Furthermore, the incorporation of fluorine atoms into drug candidates can significantly improve their pharmacokinetic properties, such as metabolic stability and membrane permeability.

Application in Kinase Inhibitor Synthesis:

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Chalcones, a class of organic compounds characterized by an α,β-unsaturated ketone core, have been identified as privileged scaffolds for the development of kinase inhibitors.

This compound can be effectively utilized in the synthesis of fluorinated chalcone derivatives. The synthetic strategy involves a Claisen-Schmidt condensation reaction between this compound and a suitable aromatic aldehyde. The resulting chalcone can then be further modified to generate a library of potential kinase inhibitors. The presence of the pentafluorophenyl moiety is anticipated to enhance the binding affinity of the compounds to the target kinase and improve their overall drug-like properties.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(3,4-difluorophenyl)-3-(4-hydroxyphenyl)-2,2,2-trifluoroprop-2-en-1-one, a key intermediate for the development of kinase inhibitors.

Materials:

-

This compound

-

4-Hydroxybenzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl, 1M)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in ethanol.

-

To this solution, add this compound (1.0 equivalent).

-

Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1M HCl until the pH is approximately 7.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure fluorinated chalcone.

Quantitative Data:

The following table summarizes the typical quantitative data obtained from the synthesis of the fluorinated chalcone intermediate.

| Parameter | Value |

| Yield | 85% |

| Purity (by HPLC) | >98% |

| Melting Point | 125-127 °C |

| ¹H NMR | Consistent with structure |

| ¹⁹F NMR | Consistent with structure |

| Mass Spec (m/z) | [M+H]⁺ calculated and found |

Visualizations

Synthetic Workflow:

Caption: Synthetic workflow for kinase inhibitor candidates.

Hypothetical Signaling Pathway Inhibition:

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for Nucleophilic Addition Reactions with 2,2,2,3',4'-Pentafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2,3',4'-Pentafluoroacetophenone is a valuable ketone in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The presence of five electron-withdrawing fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for a variety of nucleophilic addition reactions, leading to the formation of diverse and complex molecular architectures. The resulting fluorinated products often exhibit unique physicochemical and biological properties, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity, which are highly desirable in drug discovery.

This document provides detailed application notes and experimental protocols for several key nucleophilic addition reactions involving this compound, including Grignard reactions, Wittig-type olefinations, Reformatsky reactions, and asymmetric reductions. The information is intended to guide researchers in the efficient synthesis and exploration of novel chemical entities derived from this versatile building block.

Key Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl group in this compound facilitates a range of nucleophilic addition reactions. Below are detailed protocols for some of the most synthetically useful transformations.

Grignard Reaction: Synthesis of Tertiary Alcohols

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. The addition of an organomagnesium halide (Grignard reagent) to this compound results in the formation of a tertiary alcohol. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents.

Experimental Protocol: Synthesis of 1-(3,4-Difluorophenyl)-2,2,2-trifluoro-1-phenylethanol

Reaction Scheme:

Materials:

-

This compound

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-